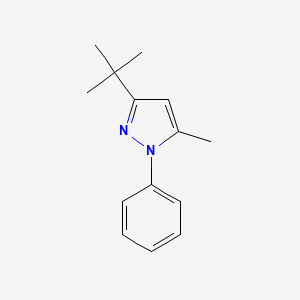
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a difluoromethyl group attached to a phenoxy moiety, along with a methoxy group on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl phenyl sulfone.
Formation of the Phenoxy Moiety: The phenoxy group can be attached via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromodifluoroacetate: An ester with a difluoromethyl group, used in the synthesis of other organic compounds.
Difluoromethyl phenyl sulfone: A difluoromethylating agent used in organic synthesis.
Uniqueness
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one is unique due to its combination of a quinoline core with a difluoromethyl and phenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
823829-16-9 |
|---|---|
Formule moléculaire |
C17H13F2NO3 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
2-[difluoro(phenoxy)methyl]-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H13F2NO3/c1-22-12-7-8-14-13(9-12)15(21)10-16(20-14)17(18,19)23-11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21) |
Clé InChI |
ONCLVUYWEHPUMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=CC2=O)C(OC3=CC=CC=C3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




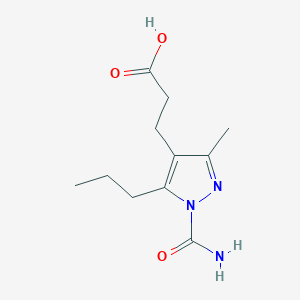
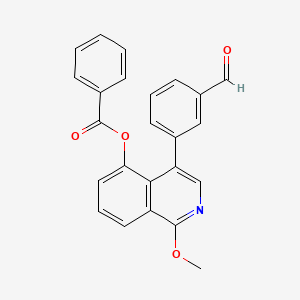
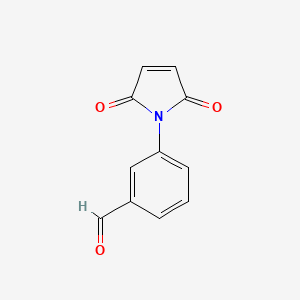
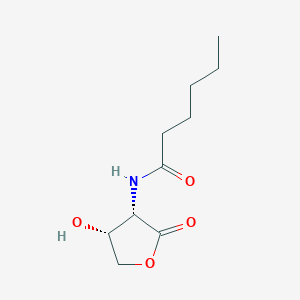
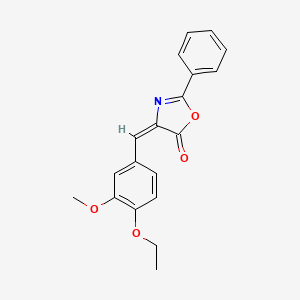
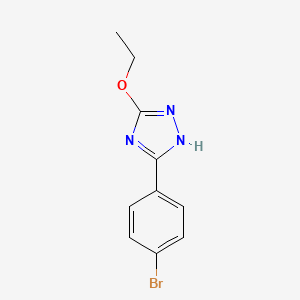
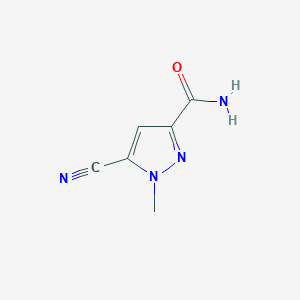

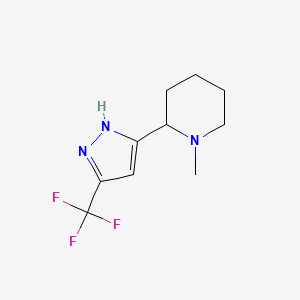
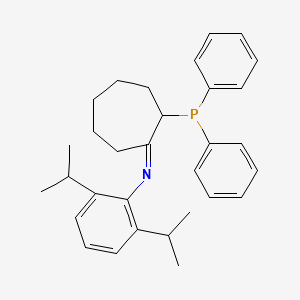
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
